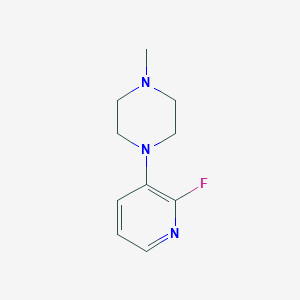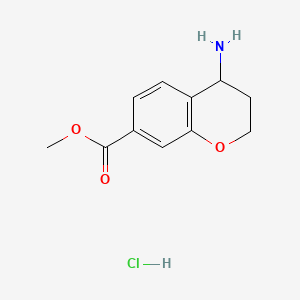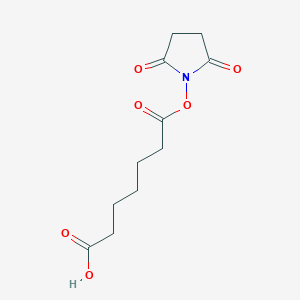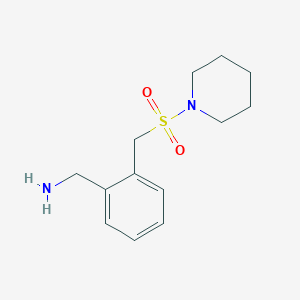
(2-((Piperidin-1-ylsulfonyl)methyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine is a chemical compound with the molecular formula C13H20N2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of {2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride: A similar compound with a hydrochloride salt form.
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
{2-[(piperidine-1-sulfonyl)methyl]phenyl}methanamine is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H20N2O2S |
|---|---|
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
[2-(piperidin-1-ylsulfonylmethyl)phenyl]methanamine |
InChI |
InChI=1S/C13H20N2O2S/c14-10-12-6-2-3-7-13(12)11-18(16,17)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |
Clave InChI |
SHBHZZSQUUQNJX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




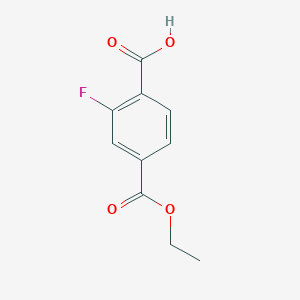
![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
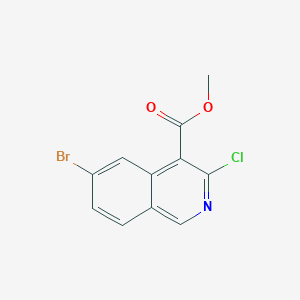
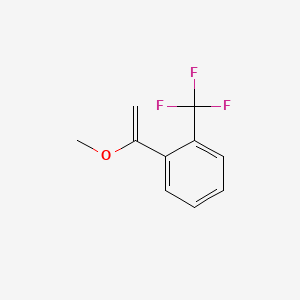
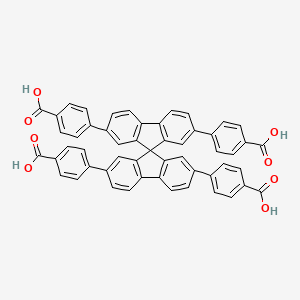
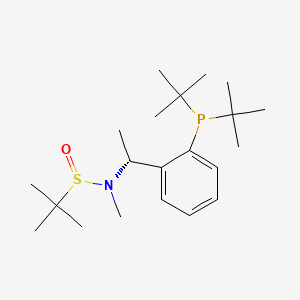
![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)
![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)
![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
